3-(Bromomethyl)-1-methoxy-3-methylpentane
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Overview
Description
3-(Bromomethyl)-1-methoxy-3-methylpentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a methoxy-substituted pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-methoxy-3-methylpentane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1-methoxypentane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Industrial methods may also employ safer and more environmentally friendly brominating agents to minimize hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-methoxy-3-methylpentane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ammonia.
Elimination Reactions: Potassium tert-butoxide, sodium ethoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, amines.
Elimination Reactions: Alkenes.
Oxidation: Alcohols, carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
3-(Bromomethyl)-1-methoxy-3-methylpentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drug candidates by providing a reactive site for further functionalization.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-methoxy-3-methylpentane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in modifying biomolecules and synthesizing complex organic structures .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)but-3-enoate: Another bromomethyl compound used in organic synthesis.
2-Bromomethyl-1,3-dioxolane: A bromomethyl compound with applications in organic synthesis.
Uniqueness
3-(Bromomethyl)-1-methoxy-3-methylpentane is unique due to its specific structure, which combines a bromomethyl group with a methoxy-substituted pentane chain.
Properties
Molecular Formula |
C8H17BrO |
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Molecular Weight |
209.12 g/mol |
IUPAC Name |
3-(bromomethyl)-1-methoxy-3-methylpentane |
InChI |
InChI=1S/C8H17BrO/c1-4-8(2,7-9)5-6-10-3/h4-7H2,1-3H3 |
InChI Key |
JSWYBLPKALCUHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCOC)CBr |
Origin of Product |
United States |
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